1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
BenchChem offers high-quality 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-17-13(18)5-3-10(16-17)14(19)15-9-2-4-11-12(8-9)21-7-6-20-11/h3,5,9,11-12H,2,4,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXDVNLVXMWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazine derivatives, characterized by a pyridazine ring fused with a dioxin moiety. Its chemical formula is and it features a complex structure that contributes to its biological properties.
Structure
Antimicrobial Activity
Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyridazine compounds showed promising inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with IC50 values ranging from 55.84% to 59.54% .
Anticancer Potential
The anticancer activity of pyridazine derivatives has been extensively studied. For instance, a related compound demonstrated excellent antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values below 1.5 µM . These findings suggest that the compound may also possess similar anticancer properties.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown significant inhibition of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis .
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives against clinical isolates. The compound was tested alongside other derivatives, revealing a notable reduction in bacterial viability compared to controls.
| Compound Name | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 55.84 |
| Compound B | E. coli | 70.00 |
| Test Compound | S. pneumoniae | 59.54 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was evaluated for its effects on cell proliferation and apoptosis induction in human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.98 | Apoptosis Induction |
| MCF-7 | 1.05 | Cell Cycle Arrest |
| HeLa | 1.28 | c-Met Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
